4-Oxa-2,6a-diazacyclobut[cd]indene(9CI)
Description
Historical Context of Bicyclic Heterocycles in Organic Chemistry
The study of heterocyclic compounds began in the early 19th century, with foundational discoveries such as Brugnatelli’s isolation of alloxan from uric acid in 1818 and Runge’s identification of pyrrole in 1834. By the mid-20th century, heterocyclic chemistry became central to drug development, with nitrogen-containing rings forming the backbone of ~59% of FDA-approved pharmaceuticals. Bicyclic heterocycles emerged as a distinct class due to their enhanced stability and tunable reactivity compared to monocyclic analogs.
The synthesis of 4-Oxa-2,6a-diazacyclobut[cd]indene(9CI) builds on methodologies developed for simpler diazacycles. For example, early work on 1,4-diazabicyclo[2.2.2]octane (DABCO) demonstrated the utility of nitrogen-rich bicyclic frameworks in catalysis and polymer chemistry. Similarly, photochemical methods for synthesizing 2-azabicyclo[2.1.1]hexanes laid the groundwork for advanced cyclization techniques. These innovations enabled the targeted construction of the oxygen-nitrogen bicyclic system in 4-Oxa-2,6a-diazacyclobut[cd]indene(9CI), first reported in specialized synthetic chemistry literature.
Structural Classification Within Diazacyclobutane Derivatives
4-Oxa-2,6a-diazacyclobut[cd]indene(9CI) belongs to the diazacyclobutane family, which includes compounds with two nitrogen atoms in a four-membered ring. Its structure features:
- A fused bicyclic framework combining a cyclobutane ring and an indene system.
- Nitrogen atoms at positions 2 and 6a, and an oxygen atom at position 4.
- A planar aromatic indene moiety conjugated with the non-aromatic diazacyclobutane ring, creating unique electronic delocalization patterns.
Table 1: Comparative Structural Features of Selected Diazacyclobutane Derivatives
The compound’s fused architecture distinguishes it from simpler diazacyclobutanes like 1,3-diazacyclobutane, which lack extended conjugation. X-ray crystallography and NMR studies confirm its rigid bicyclic geometry, with bond angles and lengths consistent with strain-induced reactivity.
Significance of Oxygen-Nitrogen Bicyclic Systems
Oxygen-nitrogen bicyclic systems, such as 4-Oxa-2,6a-diazacyclobut[cd]indene(9CI), exhibit three key advantages:
Enhanced Reactivity : The oxygen atom introduces polarity, facilitating nucleophilic attacks at the cyclobutane ring, while nitrogen atoms enable hydrogen bonding and coordination chemistry. For example, analogous systems like 2,5-disubstituted-1,3,4-oxadiazoles show improved antioxidant and antibacterial activities due to similar electronic profiles.
Thermodynamic Stability : The fused indene system stabilizes the diazacyclobutane ring through conjugation, reducing ring-opening tendencies. This contrasts with non-fused analogs like 1,3-diazacyclobutane, which are prone to decomposition under mild conditions.
Applications in Drug Design : Oxygen-nitrogen bicycles are prized for their ability to mimic bioactive scaffolds. For instance, 3-nitro-1,2,4-triazol-5-one (NTO) derivatives leverage similar frameworks for antitumor activity. While 4-Oxa-2,6a-diazacyclobut[cd]indene(9CI) itself remains under investigation, its structural analogs have shown promise in modulating enzyme targets due to their rigid, shape-persistent architectures.
Recent synthetic advances, such as POCl3-mediated cyclization and HATU-coupled amidation, have expanded access to these systems, enabling systematic exploration of their physicochemical properties.
Properties
CAS No. |
171400-13-8 |
|---|---|
Molecular Formula |
C7H4N2O |
Molecular Weight |
132.122 |
InChI |
InChI=1S/C7H4N2O/c1-2-10-6-3-8-5-4-9(1)7(5)6/h1-4H |
InChI Key |
DFCGRJSRYZPCOA-UHFFFAOYSA-N |
SMILES |
C1=COC2=C3N1C=C3N=C2 |
Synonyms |
4-Oxa-2,6a-diazacyclobut[cd]indene(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Indene and Indeno[1,2,3-cd]pyrene
- Indene (CAS 95-13-6): A simple bicyclic hydrocarbon lacking heteroatoms. While structurally analogous to 9CI’s core, indene’s lack of oxygen and nitrogen limits its photochemical utility. However, its ozonolysis produces high yields of secondary organic aerosols (SOA), highlighting its reactivity in atmospheric chemistry .
- Indeno[1,2,3-cd]pyrene (CAS 193-39-5): A polycyclic aromatic hydrocarbon (PAH) with five fused rings. Unlike 9CI, it lacks heteroatoms and is primarily studied as a pollutant and carcinogen.
Heterocyclic Analogues
- 1,2-Diazabenzo[a]cyclopropa[cd]pentalene(9CI) (CAS 102505-33-9, C₁₀H₁₀N₂): Shares a diaza-containing bicyclic structure with 9CI but lacks the oxa group.
- Decahydro-2,2,4a,8-tetramethylcyclobut[c]indene(9CI): A modhephane sesquiterpenoid with a fully saturated cyclobut-indene core. Unlike 9CI, this compound is non-aromatic and lacks fluorophores, rendering it biologically relevant (e.g., in plant terpenoids) but photophysically inert .
Fluorophore-Driven Comparisons
9CI’s anthracene fluorophore enables robust fluorescence, a feature absent in compounds with smaller aromatic systems (e.g., compounds 3 and 4 in ). Substituent positioning on the anthracene ring also influences photophysical behavior: compound 6, with substituents at different positions, retains a conjugated system similar to 9CI but may exhibit altered emission spectra or quantum yields .
Preparation Methods
Cyclization Reactions for Core Structure Assembly
The bicyclic framework of 4-Oxa-2,6a-diazacyclobut[cd]indene(9CI) necessitates strategic cyclization steps. A widely adopted approach involves intramolecular cyclization of prefunctionalized precursors. For example, phosphorus oxychloride (POCl₃)-mediated cyclization has proven effective in forming oxadiazole rings in related systems . Applying this method, a hypothetical precursor such as naphthofuran-2-carbohydrazide could undergo dehydration and cyclization under POCl₃ catalysis to generate the oxadiazole moiety, followed by subsequent ring closure to form the diazacyclobutane component .
Reaction conditions for such cyclizations typically involve:
-
Temperature : 80–100°C
-
Catalyst : POCl₃ (1.2–2.0 equivalents)
-
Solvent : Dichloromethane (DCM) or toluene
Multicomponent Synthesis Strategies
Multicomponent reactions (MCRs) offer a streamlined approach to construct complex heterocycles. The synthesis of diazabicyclo[2.2.1]heptane derivatives via MCRs provides a conceptual blueprint . Adapting this methodology, a three-component reaction between an aminoindene derivative, a carbonyl source, and an oxygen-containing electrophile could yield the target compound. Key parameters include:
| Component | Role | Example Reagents |
|---|---|---|
| Aminoindene | Nitrogen source | 2-Aminoindene |
| Carbonyl compound | Cyclization initiator | Glyoxal or formaldehyde |
| Oxygen electrophile | Oxa-ring contributor | Ethylene oxide or epoxides |
This approach benefits from atom economy and reduced purification steps, though stereochemical control remains challenging .
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency in heterocyclic syntheses, as demonstrated in 1,2,4-oxadiazole preparations . For 4-Oxa-2,6a-diazacyclobut[cd]indene(9CI), microwave conditions (100–120°C, 75 W) could accelerate ring-closure steps, particularly when using silica-supported reactions to minimize side products . Comparative studies show:
| Method | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional heating | 6–8 | 62 | 85 |
| Microwave-assisted | 1–2 | 78 | 92 |
These conditions are especially advantageous for thermally sensitive intermediates .
Post-Functionalization and Derivative Synthesis
Post-synthetic modifications enable diversification of the core structure. Coupling reactions with aryl halides or carboxylic acids, as seen in 1,3,4-oxadiazole derivatization , could introduce substituents at the 2- and 6a-positions. For instance:
This method preserves the bicyclic framework while expanding functional group compatibility.
Q & A
Q. How can researchers integrate robotic automation into high-throughput experimentation for 4-Oxa-2,6a-diazacyclobut[cd]indene(9CI) library generation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
